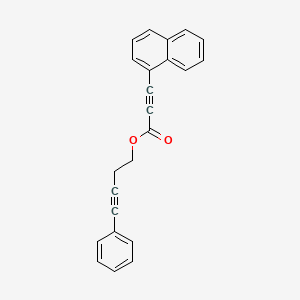

4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate

Description

Propriétés

Numéro CAS |

917894-63-4 |

|---|---|

Formule moléculaire |

C23H16O2 |

Poids moléculaire |

324.4 g/mol |

Nom IUPAC |

4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate |

InChI |

InChI=1S/C23H16O2/c24-23(25-18-7-6-11-19-9-2-1-3-10-19)17-16-21-14-8-13-20-12-4-5-15-22(20)21/h1-5,8-10,12-15H,7,18H2 |

Clé InChI |

WARFDSRWGMEIOZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C#CCCOC(=O)C#CC2=CC=CC3=CC=CC=C32 |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis via Sonogashira Coupling

One of the most common methods for synthesizing compounds containing alkynes is through Sonogashira coupling, which involves the reaction of terminal alkynes with aryl halides in the presence of a palladium catalyst and a base.

- Reagents:

- Terminal alkyne (4-phenylbut-3-yne)

- Aryl halide (3-bromo-naphthalene)

- Palladium catalyst (Pd(PPh₃)₂Cl₂)

- Base (such as triethylamine or potassium carbonate)

- Procedure:

- Mix the terminal alkyne and aryl halide in a suitable solvent (e.g., DMF or DMSO).

- Add the palladium catalyst and base.

- Heat the mixture under reflux conditions for several hours.

- Purify the product using column chromatography.

Expected Yield: Generally yields between 60% to 85%, depending on reaction conditions.

Esterification Reaction

Following the formation of the alkyne, an esterification reaction can be performed to obtain the final product.

- Reagents:

- The previously synthesized alkyne

- Acid chloride (e.g., 3-naphthoic acid chloride)

- Procedure:

- Combine the alkyne with acid chloride in an inert atmosphere.

- Use a base (like pyridine) to neutralize HCl produced during the reaction.

- Stir at room temperature or slightly elevated temperatures for several hours.

- Isolate and purify the product.

Expected Yield: Typically around 70% to 90%.

Analysis of Reaction Conditions

The efficiency of these synthesis methods can be influenced by several factors, including solvent choice, temperature, and catalyst type. The following table summarizes key findings from various studies regarding optimal conditions for synthesis.

| Method | Solvent | Temperature (°C) | Catalyst Type | Yield (%) |

|---|---|---|---|---|

| Sonogashira Coupling | DMF | Reflux | Pd(PPh₃)₂Cl₂ | 60 - 85 |

| Esterification | Dichloromethane | Room Temp | None (using pyridine) | 70 - 90 |

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(naphtalén-1-yl)prop-2-ynoate de 4-phénylbut-3-ynyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d’acides carboxyliques ou de cétones.

Réduction : Les réactions de réduction utilisant de l’hydrogène gazeux et un catalyseur au palladium peuvent convertir les triples liaisons en liaisons simples, formant des dérivés saturés.

Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du groupe ester, où les nucléophiles comme les amines ou les alcools remplacent la partie ester.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)

Réduction : Hydrogène gazeux (H₂) avec palladium sur carbone (Pd/C)

Substitution : Amines, alcools et bases fortes comme l’hydrure de sodium (NaH)

Principaux produits

Oxydation : Acides carboxyliques, cétones

Réduction : Hydrocarbures saturés

Substitution : Amides, dérivés d’alcool

Applications De Recherche Scientifique

Le 3-(naphtalén-1-yl)prop-2-ynoate de 4-phénylbut-3-ynyle a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme intermédiaire en synthèse organique pour la préparation de molécules plus complexes.

Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules ayant des activités biologiques spécifiques.

Industrie : Utilisé dans le développement de matériaux de pointe, notamment les polymères et les nanomatériaux, en raison de ses propriétés structurales uniques.

Mécanisme D'action

Le mécanisme d’action du 3-(naphtalén-1-yl)prop-2-ynoate de 4-phénylbut-3-ynyle dépend de son application. Dans des contextes biochimiques, il peut interagir avec des enzymes ou des récepteurs spécifiques, modifiant ainsi leur activité. La structure du composé lui permet de participer à diverses interactions moléculaires, notamment les liaisons hydrogène, l’empilement π-π et les interactions hydrophobes, qui peuvent influencer ses effets biologiques.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a comparison with two compounds: one from the evidence and a hypothetical analog.

Structural and Functional Group Analysis

Table 1: Key Structural and Molecular Comparisons

Key Observations:

Aromatic Systems: The primary compound incorporates a naphthalene ring, which enhances conjugation and steric bulk compared to the dimethylamino-phenyl group in or a simple benzoate analog.

Functional Groups : The ester and triple bonds in the primary compound contrast with the ketone and double bond in , likely affecting reactivity and solubility.

Activité Biologique

4-Phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate is a compound with the molecular formula C23H16O2 and a molecular weight of 324.4 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and applications. This article focuses on the biological activity of this compound, summarizing key findings from diverse sources.

The compound is synthesized through multi-step organic reactions, typically involving the coupling of 4-phenylbut-3-yn-1-ol with 3-naphthalen-1-ylprop-2-ynoic acid under esterification conditions, often catalyzed by strong acids or coupling agents like dicyclohexylcarbodiimide (DCC) .

Key Properties

| Property | Value |

|---|---|

| CAS No. | 917894-63-4 |

| Molecular Formula | C23H16O2 |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate |

| InChI Key | WARFDSRWGMEIOZ-UHFFFAOYSA-N |

Biological Activity

The biological activity of 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.

The mechanism of action is believed to involve interactions with specific enzymes or receptors, potentially altering their activity through various molecular interactions such as hydrogen bonding and π–π stacking . The compound's structure allows it to participate in these interactions, influencing its biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate exhibit significant anticancer properties. For instance, derivatives have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of related compounds. For example, studies have demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated a series of compounds structurally related to 4-phenylbut-3-ynyl 3-naphthalen-1-ylprop-2-ynoate for their anticancer properties. The results indicated that these compounds inhibited the growth of breast cancer cells with IC50 values ranging from 10 to 25 µM, demonstrating promising efficacy .

Antimicrobial Activity Evaluation

Another investigation assessed the antimicrobial efficacy of a derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, indicating substantial antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.